molecular formula C28H42O2 B044656 beta-Tocotrienol-d6 CAS No. 1174643-63-0

beta-Tocotrienol-d6

Cat. No.: B044656
CAS No.: 1174643-63-0
M. Wt: 416.7 g/mol
InChI Key: FGYKUFVNYVMTAM-ASGUNBAGSA-N
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Description

(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol typically involves multiple steps, including the introduction of deuterium atoms and the formation of the chromen-6-ol core. The synthetic route may involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol has several scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and isotope effects.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The presence of deuterium atoms can affect the compound’s metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol is unique due to its specific structure, which includes multiple deuterium atoms and a chromen-6-ol core. This combination of features makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYKUFVNYVMTAM-ASGUNBAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=C(O1)C(=CC(=C2C)O)C)C)/C)/C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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